5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione
Description
5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a cyclopropylamino substituent at position 6 and an amino group at position 5 of the pyrimidine ring. This compound is structurally related to intermediates in riboflavin biosynthesis, particularly analogs of 5-amino-6-(D-ribitylamino)uracil, a substrate for lumazine synthase (EC 1.1.1.302) .
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-amino-6-(cyclopropylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N4O2/c8-4-5(9-3-1-2-3)10-7(13)11-6(4)12/h3H,1-2,8H2,(H3,9,10,11,12,13) |
InChI Key |
MNVIPOGMBYTJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C(=O)NC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base, such as sodium methoxide in butanol, which promotes the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Key Compounds:
5-Amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione Role: Natural substrate for lumazine synthase in riboflavin biosynthesis. Comparison: The cyclopropylamino group in the target compound replaces the ribitylamino chain, simplifying the structure while retaining critical hydrogen-bonding motifs. This modification reduces hydrophilicity but maintains binding to lumazine synthase (Ki = 95 μM for analog 9 vs. Mycobacterium tuberculosis enzyme) .
(E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) Activity: Potent lumazine synthase inhibitor (Ki = 3.7 μM vs. M. tuberculosis), achieved by introducing electron-withdrawing nitro groups and a styryl side chain. Structural Difference: The nitro and styryl groups enhance π-π stacking and electrostatic interactions compared to the cyclopropylamino group, improving inhibitory potency .
Table 1: Enzyme Inhibition Profiles
Antimicrobial and Antiparasitic Derivatives
6-Amino-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4(1H,3H)-dione (Dye I) Activity: Antiparasitic agent synthesized via azo coupling; molecular modeling suggests interactions with parasitic enzymes. Comparison: The azo group introduces conjugation and redox activity absent in the cyclopropylamino derivative, likely enhancing antiparasitic effects .
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Activity: Superior antimicrobial activity against Staphylococcus aureus (compared to metronidazole and streptomycin). Structural Difference: The fused thieno-pyrimidine ring and thiazole substituent increase rigidity and lipophilicity, improving membrane penetration .
Biological Activity
5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis routes, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features an amino group at the 5-position and a cyclopropylamino substituent at the 6-position, which contributes to its distinct chemical behavior. Its molecular formula is with a molecular weight of approximately 182.19 g/mol.
Synthesis Routes
Several synthetic routes have been explored for the preparation of 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione. These methods highlight the versatility in synthesizing this compound and its derivatives. Common approaches include:
- Cyclization Reactions : Utilizing cyclization techniques that incorporate cyclopropylamine into the pyrimidine framework.
- Substitution Reactions : Employing nucleophilic substitution to introduce the amino group at the 5-position.
Comparative Analysis with Similar Compounds
To understand the potential biological activity of 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | Methyl instead of cyclopropyl group | Potentially different biological activity profiles |
| 5-Amino-6-(ethylamino)pyrimidine-2,4(1H,3H)-dione | Ethyl group substitution | Varying solubility and reactivity |
| 5-Amino-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione | Phenyl group at the 6-position | Enhanced interaction with aromatic systems |
This table illustrates how variations in substituents can impact biological activity and chemical behavior.
Case Studies and Research Findings
While direct studies on 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione are scarce, research on related compounds provides insight into its potential applications:
- Antiviral Studies : A study highlighted that certain pyrimidine derivatives exhibited significant antiviral activity against HIV strains at concentrations ranging from 4 to 20 μg/mL . This suggests that similar mechanisms may be applicable to our compound.
- Anticancer Research : In vitro assays demonstrated that pyrimidine derivatives could inhibit cancer cell lines effectively through various pathways including apoptosis . Such findings warrant further investigation into the anticancer potential of 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
